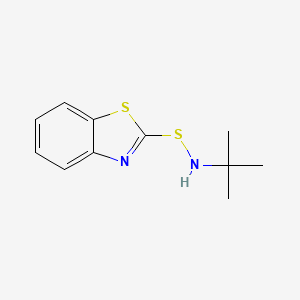

N-tert-Butyl-2-benzothiazolesulfenamide

Descripción general

Descripción

N-tert-Butyl-2-benzothiazolesulfenamide is a chemical compound widely used as a vulcanization accelerator in the rubber industry. It is known for its excellent anti-scorch properties and fast curing rates, making it particularly useful in the production of natural and synthetic rubbers .

Métodos De Preparación

N-tert-Butyl-2-benzothiazolesulfenamide is synthesized through the reaction of 2-mercaptobenzothiazole with tert-butylamine. The process involves the following steps :

Preparation of Sodium Salt of 2-Mercaptobenzothiazole: 2-Mercaptobenzothiazole is reacted with sodium hydroxide to form its sodium salt.

Reaction with tert-Butylamine: The sodium salt of 2-mercaptobenzothiazole is then reacted with tert-butylamine in the presence of sulfuric acid at 45-50°C for 0.5 hours.

Oxidation: The mixture is oxidized using sodium hypochlorite, followed by cooling, filtration, washing, and drying to obtain the final product.

Análisis De Reacciones Químicas

Hydrolysis

N-tert-butylbenzothiazole-2-sulphenamide is not readily biodegradable and hydrolyzes rapidly in the environment into several products :

-

Mercaptobenzothiazole

-

Di(benzothiazoyl-2)disulfide

-

Tert-butylamine

-

Benzothiazole

Vulcanization Acceleration

TBBS is primarily used as a vulcanization accelerator in the manufacture of tires, belts, and other rubber products . Delayed action accelerators, like TBBS, increase the induction time before crosslinking begins while maintaining a high rate of crosslinking .

The reactions of N-(cyclohexylthio)phthalimide (CTP) in the absence of zinc oxide, leading to the inhibition of vulcanization in a TBBS accelerated sulfur cure, have been studied. Cyclohexanethiol, a decomposition product of CTP, reacts with TBBS, producing 2-mercaptobenzothiazole (MBT) and tert-butylamine, both of which react with CTP .

Reaction with 2-Benzothiazolyl Mercaptan

TBBS can be prepared by condensation in the presence of an oxidizer with 2-benzothiazolyl mercaptan and tertiary butyl amine . A method for preparing TBBS without an oxidant involves using benzothiazole disulfide and tertiary butyl amine with an inorganic or organic alkaline catalyst. The reaction is free of any oxidant, and the added catalyst can be reused .

The process involves several steps :

-

Adding water and benzothiazyl disulfide to a reactor under agitation to obtain a suspension.

-

Adding tertiary butyl amine continuously at 20-40°C, with a mole ratio of benzothiazyl disulfide to tertiary butyl amine of 1:1.5-1.8, controlling the addition time to 15-60 minutes, and continuing to stir for 0.5-2 hours after the addition.

-

Adding the catalyst continuously to the reactor within 35-85°C, with the catalyst charge being 5-30% of the benzothiazyl disulfide weight, and controlling the addition time to 10-60 minutes.

-

Warming to 80-85°C after adding the catalyst and maintaining for 0.5-2 hours.

-

Cooling the reaction solution to less than 20°C, followed by filtration, washing, and drying to obtain the desired product.

Different catalysts can be used, such as sodium hydroxide, potassium hydroxide, tetramethyl-oxyammonia, and tetrabutylammonium hydroxide .

Environmental Impact

An accidental release of N-tert-butylbenzothiazole-2-sulphenamide into the environment will hydrolyze rapidly. A release to water may pose a danger to fish, invertebrates, and aquatic plants due to its high toxicity before degradation. The hydrolysis products are not expected to adsorb to suspended soils and sediments or accumulate in the tissues of aquatic organisms .

Aplicaciones Científicas De Investigación

Rubber Manufacturing

The primary application of N-tert-butylbenzothiazole-2-sulphenamide is as an accelerator in the vulcanization of rubber. This compound is integral to the production of various rubber products including:

- Tires

- Conveyor belts

- Hoses

- Seals and gaskets

The use of this compound in rubber manufacturing enhances the mechanical properties and thermal stability of the final products. It allows for faster processing times and improved performance characteristics under different environmental conditions.

Case Study: Tire Manufacturing

In a study conducted by LANXESS Corporation, it was demonstrated that incorporating N-tert-butylbenzothiazole-2-sulphenamide into tire formulations resulted in significant improvements in wear resistance and aging stability compared to formulations using alternative accelerators. This highlights its critical role in producing high-performance tires that meet stringent safety and durability standards .

Plastics and Coatings

Beyond rubber, N-tert-butylbenzothiazole-2-sulphenamide has applications in the production of certain plastics and coatings. It acts as a stabilizer and enhances the processing characteristics of thermoplastics, contributing to better flow properties during manufacturing.

Safety and Environmental Impact

While N-tert-butylbenzothiazole-2-sulphenamide is effective in industrial applications, it is essential to consider its safety profile:

- Toxicity: The compound exhibits low acute toxicity with oral LD50 values greater than 2000 mg/kg in rats . However, its hydrolysis product, mercaptobenzothiazole, is a known skin sensitizer.

- Environmental Concerns: It is not readily biodegradable and poses potential risks to aquatic life if released into water bodies . Proper handling and disposal methods are crucial to mitigate environmental impacts.

Mecanismo De Acción

N-tert-Butyl-2-benzothiazolesulfenamide acts as a vulcanization accelerator by facilitating the cross-linking of rubber molecules during the vulcanization process. It interacts with sulfur and rubber molecules to form cross-links, which enhance the elasticity and strength of the rubber. The compound’s anti-scorch properties prevent premature vulcanization, ensuring a controlled and efficient curing process .

Comparación Con Compuestos Similares

N-tert-Butyl-2-benzothiazolesulfenamide is compared with other sulfenamide accelerators such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-oxydiethylene-2-benzothiazolesulfenamide (NOBS). While all these compounds serve as vulcanization accelerators, this compound is unique due to its superior anti-scorch properties and faster curing rates .

- N-cyclohexyl-2-benzothiazolesulfenamide (CBS)

- N-oxydiethylene-2-benzothiazolesulfenamide (NOBS)

- 2-Mercaptobenzothiazole

- 2,2’-Dithiobis(benzothiazole)

These compounds share similar chemical structures and functions but differ in their specific properties and applications.

Actividad Biológica

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a chemical compound primarily used as a vulcanization accelerator in the rubber industry. It has garnered attention for its biological activity, particularly regarding its toxicity, mutagenicity, and potential environmental impact. This article synthesizes findings from various studies to provide a comprehensive overview of TBBS's biological activity.

- Chemical Formula : C11H14N2S2

- CAS Number : 95-31-8

- Molecular Weight : 226.37 g/mol

- Solubility : Very low water solubility (0.0029 mg/L at pH 7.5) .

Toxicity Studies

- Acute Toxicity :

- Repeated Dose Toxicity :

- Irritation and Sensitization :

Mutagenicity and Genotoxicity

TBBS has been evaluated for mutagenic potential through various assays:

- Bacterial Reverse Mutation Tests : TBBS was non-mutagenic in standard bacterial assays (Salmonella typhimurium) without metabolic activation .

- In Vitro Assays : Positive results were observed in mouse lymphoma assays with metabolic activation, indicating potential clastogenic effects (chromosomal aberrations) . However, it was negative in the mouse micronucleus assay, suggesting that the clastogenic effects may not be relevant in vivo .

Reproductive and Developmental Toxicity

In reproductive toxicity studies, TBBS did not adversely affect fertility or offspring viability at doses up to 200 mg/kg/day. However, higher doses resulted in decreased body weights and organ weight changes in both male and female rats . The NOAEL for developmental toxicity was established at 100 mg/kg/day for males.

Biodegradation and Bioaccumulation

TBBS exhibits low biodegradability due to its low water solubility and high fat solubility. Although some evidence suggests slow degradation rates under aerobic conditions, the overall potential for bioaccumulation is considered low due to its predicted environmental exposure levels .

Study on Synthetic Turf Fields

Research involving recycled tire crumb rubber, which contains TBBS, highlighted concerns regarding exposure levels during athletic activities. The study indicated that while TBBS is present in these materials, the overall health risks associated with exposure during play are not definitively established due to insufficient data on long-term effects .

Summary of Findings from Various Studies

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg (oral), >7940 mg/kg (dermal) |

| Repeated Dose Toxicity | NOAEL = 100 mg/kg; mild body weight changes at higher doses |

| Mutagenicity | Non-mutagenic in bacteria; clastogenic effects observed in vitro |

| Reproductive Toxicity | No adverse effects on fertility or offspring viability at low doses |

| Environmental Impact | Low biodegradability; potential for low bioaccumulation |

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S2/c1-11(2,3)13-15-10-12-8-6-4-5-7-9(8)14-10/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJLOAKJZQBENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026572 | |

| Record name | N-tert-Butyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Light beige solid; Sometimes blue; [HSDB] Light buff to tan powder; [MSDSonline] | |

| Record name | 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(tert-Butylaminothio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3869 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN MOST ORG SOLVENTS | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.29 @ 25 °C | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT BUFF POWDER OR FLAKES; SOMETIMES COLORED BLUE | |

CAS No. |

95-31-8 | |

| Record name | N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butylaminothio)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Santocure NS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-tert-Butyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butylbenzothiazole-2-sulphenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W468IFJ99C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104 °C (MIN) | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) discussed in the provided research papers?

A1: The research papers primarily focus on TBBS as a rubber vulcanization accelerator. [, , , ] This means TBBS plays a crucial role in enhancing the speed and efficiency of the vulcanization process, which is essential for transforming rubber into durable materials like tires.

Q2: Can you elaborate on the role of TBBS in the vulcanization process and its impact on the final rubber product?

A2: TBBS acts as a delayed-action accelerator in vulcanization. [] While not directly involved in the chemical crosslinking of rubber molecules, TBBS facilitates the process by interacting with sulfur and other vulcanizing agents. This results in improved crosslink density and distribution within the rubber matrix. [] Consequently, the final rubber products exhibit enhanced mechanical properties such as tensile strength, tear resistance, and aging resistance. [, ]

Q3: The research mentions using different accelerators in rubber blends. How does TBBS compare to other accelerators like 2,2-dithiobis(benzothiazole) (MBTS) in terms of performance?

A3: Studies comparing TBBS with MBTS in EPDM/NR rubber blends reveal interesting findings. [] While TBBS exhibits a longer scorch time (delaying the vulcanization onset), it generally results in lower crosslink density and inferior mechanical properties compared to MBTS, except for tear strength. [] This suggests that the choice of accelerator depends on the desired balance between processing time, vulcanization speed, and final product properties.

Q4: Beyond its role in rubber, has TBBS found applications in other fields?

A4: Interestingly, TBBS has shown promise in enhancing the performance of perovskite solar cells. [] Researchers discovered that adding TBBS to the perovskite precursor solution leads to the formation of porous PbI2 nanostructures during annealing. [] This porous structure facilitates better crystallization of the perovskite layer, ultimately improving the solar cell's power conversion efficiency and moisture stability.

Q5: The synthesis of TBBS is also discussed. Can you summarize the key aspects of the synthesis method highlighted in the research?

A5: The research emphasizes a cost-effective and environmentally friendly method for TBBS synthesis. [] The process utilizes crude 2-mercaptobenzthiazole (MBT) and tert-butylamine as starting materials, eliminating the need for costly MBT purification steps. [] The reaction employs sodium hypochlorite as an oxidizer and allows for the recycling of solvents, minimizing waste generation.

Q6: One study mentions using a microchannel reactor for treating wastewater from TBBS production. What are the advantages of this approach?

A6: Treating wastewater generated during TBBS production is crucial from an environmental perspective. The use of a microchannel reactor for catalytic wet air oxidation (CWAO) offers advantages such as continuous operation, enhanced mixing of oxygen and pollutants, and potentially higher treatment efficiency. [] This approach aligns with the growing emphasis on sustainable manufacturing practices within the chemical industry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.